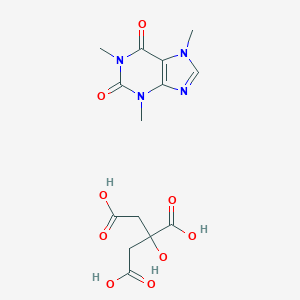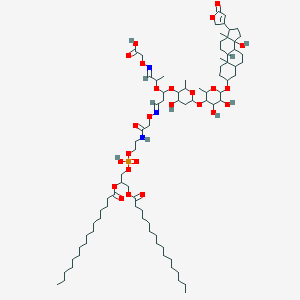
Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside (KAG) is a flavonoid glycoside that is found in a variety of plants, including tea, broccoli, and grapefruit. It is known for its antioxidant and anti-inflammatory properties, as well as its potential as a chemopreventive agent.
Aplicaciones Científicas De Investigación
Structural Elucidation and Phytochemical Analysis
Kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside has been isolated from various plants, including Silphium perfoliatum, and its structure has been determined through methods like spectroscopy and acid hydrolysis. The compound is identified as a flavonoid with potential pharmacological activities, as indicated by studies on Silphium perfoliatum and other plants (El-Sayed et al., 2002).
Pharmacological Activity
This compound exhibits inhibitory effects on the proliferation of HepG2 cells and shows immunosuppressive activity. This suggests its potential use in cancer research and immune-related studies (Feng et al., 2014).
Antioxidant Properties
This compound, along with related flavonoid glycosides, has been found in various plant species and shows antioxidant activity. These findings indicate its potential application in research related to oxidative stress and associated diseases (Zhu et al., 2001).
Antimicrobial Activity
Further studies on compounds like this compound have revealed antimicrobial properties, expanding its potential applications in the study of infectious diseases and drug development (Okoye et al., 2016).
Interaction with Cancer Therapies
Research has explored the interaction of kaempferol and its glycoside derivatives with cancer treatments, indicating their role in modulating the activity of anticancer drugs, which is crucial for understanding and improving cancer therapies (Kluska et al., 2021).
Impact on Antioxidant Cellular Systems
The compound, in combination with other polyphenols, affects the expression of genes related to oxidative stress reduction, suggesting its relevance in genetic and molecular biology research (Kluska et al., 2022).
Propiedades
Número CAS |
132294-84-9 |
|---|---|
Fórmula molecular |
C26H28O15 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-7-15-17(32)19(34)22(41-25-23(35)26(36,8-28)9-37-25)24(39-15)40-21-18(33)16-13(31)5-12(30)6-14(16)38-20(21)10-1-3-11(29)4-2-10/h1-6,15,17,19,22-25,27-32,34-36H,7-9H2/t15-,17+,19+,22-,23+,24+,25+,26-/m1/s1 |
Clave InChI |
MNBRHJWOHPGQIW-QLAXZGQUSA-N |
SMILES isomérico |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O |
SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O |
SMILES canónico |
C1C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)(CO)O |
Otros números CAS |
132294-84-9 |
Sinónimos |
3-kaempferol-apiofur-Gal kaempferol-3-O-(apiofuranosyl-(1'''-2''))-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



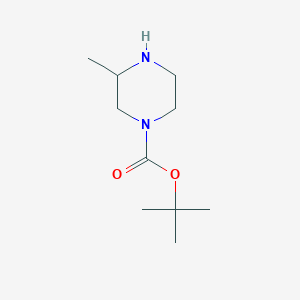


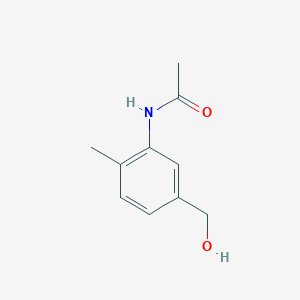
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
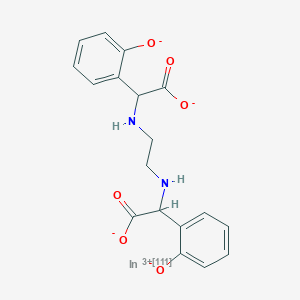
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
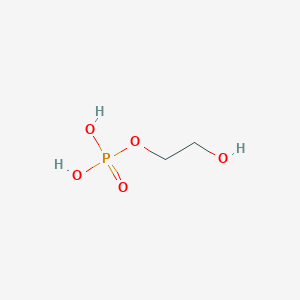


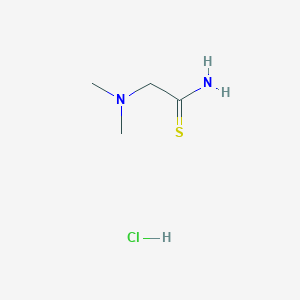
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
